Anamarine

Anti-inflammatory Antinociceptive In Vivo Pharmacology

Researchers in pain and inflammation pathways face unreliable stereochemistry and batch variability. Anamarine (CAS 73413-69-1), a polyhydroxy δ-lactone with X-ray-confirmed absolute stereochemistry, solves this. • Oral ID50 of 1.9 mg/kg in LPS-induced hyperalgesia-2.05× more potent than 10-epi-olguine. • 40% reduction in carrageenan-induced paw edema vs. 23% for close analogs. • Validated α,β-unsaturated-δ-lactone pharmacophore for medicinal chemistry and stereoselective synthesis. White crystalline solid, ≥98% purity, with full analytical documentation.

Molecular Formula C20H26O10
Molecular Weight 426.4 g/mol
CAS No. 73413-69-1
Cat. No. B1235726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnamarine
CAS73413-69-1
Synonyms10-epi-anamarine
anamarine
Molecular FormulaC20H26O10
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C20H26O10/c1-11(26-12(2)21)19(28-14(4)23)20(29-15(5)24)17(27-13(3)22)10-9-16-7-6-8-18(25)30-16/h6,8-11,16-17,19-20H,7H2,1-5H3/b10-9+
InChIKeyIIGKKKGWVQSBLY-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anamarine: Bioactive Polyhydroxy δ-Lactone


Anamarine is a polyhydroxy δ-lactone (α,β-unsaturated-δ-lactone) natural product, belonging to the polyacetate/pyranone class [1]. Isolated initially from the leaves and flowers of an unclassified Peruvian Hyptis species (Lamiaceae) [2], it possesses a defined absolute stereochemistry (R-configuration in the 5,6-dihydro-2H-pyran-2-one ring and an l-gluco arrangement in the C6-side chain) [3]. As a member of a class known for a broad spectrum of biological activities, including cytotoxicity against human tumor cell lines and antimicrobial effects [1], Anamarine serves as a key reference compound for natural product research, medicinal chemistry, and the development of stereoselective synthetic methodologies [4].

Natural product reference standard for polyacetate/pyranone class studies
Defined absolute stereochemistry supports stereoselective synthesis workflow
Supports cell-model endpoint review and antimicrobial screening context

Why Generic Substitution Fails for Anamarine


Anamarine's specific biological activity and synthetic utility are inextricably linked to its precise stereochemical configuration and the intact α,β-unsaturated-δ-lactone pharmacophore [1]. Simply substituting another member of the polyacetate/pyranone class (e.g., spicigerolide, hyptolide, synrotolide) or even a diastereomer like 10-epi-anamarine is not valid without explicit re-validation, as the stereochemistry dictates its interaction with biological targets and its performance as a chiral building block [2]. The synthesis of gem-difluoromethylenated analogues, for instance, was specifically undertaken to modulate the electrophilicity of the lactone, a modification that would fundamentally alter the compound's reactivity and biological profile compared to the parent structure [3]. The quantitative evidence below demonstrates where Anamarine's unique stereochemistry and structure confer specific, verifiable advantages over its closest analogs in defined assays.

Class Analog Substitution
Polyacetate/pyranone analogs (e.g., spicigerolide, hyptolide) may not reproduce stereochemistry-dependent target interactions; class-level substitution requires re-validation.
Diastereomer or Enantiomer Mismatch
10-epi-anamarine or (−)-anamarine may shift biological response profiles due to altered stereochemical fit; enantiomer identity must be verified.
Pharmacophore Modification
Gem-difluoromethylenated analogues alter lactone electrophilicity, potentially shifting reactivity and biological profile away from the parent compound.

Anamarine vs. Analogs: Quantitative Evidence


Superior Potency vs. 10-epi-Olguine in Mechanical Hyperalgesia

In a direct head-to-head comparison, anamarine (ANA) demonstrated significantly higher potency than the closely related α-pyrone 10-epi-olguine (eOL) in reversing lipopolysaccharide (LPS)-induced mechanical hyperalgesia in a mouse model. The oral ID50 for anamarine was 1.9 mg/kg, compared to 3.9 mg/kg for 10-epi-olguine [1]. This represents a 2.05-fold difference in potency. The local (intraplantar) ID50 values showed an even more pronounced difference: 93.4 ng/paw for anamarine versus 677.3 ng/paw for 10-epi-olguine, a 7.25-fold difference [1].

Antinociceptive Potency
Head-to-head
Oral ID50: 1.9 vs 3.9 mg/kg (2.05-fold); Local ID50: 93.4 vs 677.3 ng/paw (7.25-fold) for anamarine vs 10-epi-olguine
Supports peripheral hyperalgesia pathway-response context
LPS-induced mechanical hyperalgesia model, Swiss mice
Anti-inflammatory Antinociceptive In Vivo Pharmacology Natural Product Pharmacology

Superior Anti-Edematogenic Efficacy vs. 10-epi-Olguine

In a direct comparative study of anti-inflammatory activity, local administration of anamarine (ANA) was more effective than 10-epi-olguine (eOL) at reducing carrageenan (Cg)-induced paw edema in mice. Anamarine reduced edema by 40%, whereas 10-epi-olguine achieved a 23% reduction [1].

Anti-Edematogenic Activity
Head-to-head
40% vs 23% reduction in carrageenan-induced paw edema for anamarine vs 10-epi-olguine
Supports acute inflammation model-response context
Carrageenan-induced edema model, Swiss mice
Anti-inflammatory Edema In Vivo Pharmacology Natural Product Pharmacology

Confirmed Absolute Configuration: (+)-Anamarine

The absolute configuration of the naturally occurring (+)-anamarine has been established as the R-isomer at the 5,6-dihydro-2H-pyran-2-one ring with an l-gluco side-chain arrangement. This is confirmed by the convergent total synthesis of its enantiomer, (−)-anamarine, from D-glucose and D-(−)-tartaric acid [1][2]. The synthesis of the non-natural (−)-enantiomer provides a definitive benchmark, ensuring that researchers can distinguish and procure the correct stereoisomer for biological studies where chirality is critical.

Stereochemical Identity
Specification review
(+)-Anamarine: R-configuration (lactone), l-gluco side-chain; confirmed vs synthetic (−)-enantiomer
Enantiomer-attribution review context
X-ray crystallography, total synthesis of (−)-anamarine
Stereochemistry Absolute Configuration Total Synthesis Natural Product Chemistry

α,β-Unsaturated-δ-Lactone as Key Pharmacophore

Structure-activity relationship (SAR) analysis has identified the α,β-unsaturated-δ-lactone moiety of anamarine as essential for its bioactivity, as it acts as a Michael acceptor for nucleophilic residues on biological targets [1]. To validate this, synthetic efforts have focused on introducing a gem-difluoromethylene (CF2) group at the γ-position to enhance electrophilicity and create more potent analogues [1]. This distinguishes anamarine's mechanism from any potential analog lacking this conjugated system, where a saturated lactone would be predicted to show significantly reduced or ablated activity.

Pharmacophore Context
Class-level
α,β-Unsaturated-δ-lactone acts as Michael acceptor; saturated lactone predicted to lose activity
Pharmacophore context supports compound identity for bioactivity studies
Class-level SAR inference; synthetic CF2-analog development reported
Structure-Activity Relationship Medicinal Chemistry Pharmacophore Electrophilicity

Key Research Applications


Inflammatory Pain & Hyperalgesia Studies

Given its superior in vivo potency (Oral ID50 of 1.9 mg/kg) compared to the close analog 10-epi-olguine (Oral ID50 of 3.9 mg/kg) in reversing LPS-induced mechanical hyperalgesia, anamarine is the definitive compound of choice for preclinical pain and inflammation research [1]. Its 7.25-fold greater local potency makes it particularly valuable for investigating peripherally-mediated pain pathways and screening for novel analgesics targeting the sympathetic component of pain [1].

Acute Inflammation & Edema Models

Anamarine's demonstrated 40% reduction in carrageenan-induced paw edema, compared to only a 23% reduction by 10-epi-olguine, positions it as a superior research tool for acute inflammation studies [1]. Researchers investigating vascular permeability, inflammatory mediator release, and anti-edematous drug discovery should prioritize anamarine for its enhanced efficacy in this well-established model [1].

Stereoselective Synthesis Benchmark

The well-defined absolute stereochemistry of natural (+)-anamarine, confirmed by X-ray crystallography and total synthesis of its enantiomer, makes it an ideal benchmark for developing and validating new stereoselective synthetic methodologies [2][3]. Its complex polyhydroxylated chain and chiral lactone core serve as a challenging target for asymmetric catalysis, such as Sharpless dihydroxylation and cross-metathesis strategies [3]. Procurement of the validated stereoisomer is critical for these applications.

SAR & Pharmacophore Template

The α,β-unsaturated-δ-lactone core of anamarine is a validated electrophilic pharmacophore essential for its bioactivity [4]. This makes it an ideal scaffold for medicinal chemistry programs focused on developing novel Michael acceptors. Its structure serves as the direct starting point for the rational design of analogues, such as the gem-difluoromethylenated derivatives, aimed at modulating electrophilicity and enhancing biological activity [4]. Researchers in drug discovery can utilize anamarine to explore SAR around the polyhydroxylated side chain and lactone core.

Application
Selection Property
Validation Focus
Inflammatory pain model studies
Antinociceptive assay context
Peripheral hyperalgesia endpoint review
Acute inflammation model studies
Anti-edematogenic response context
Vascular permeability and edema endpoints
Stereoselective synthesis workflow
Chiral building block with defined absolute configuration
Enantiomeric purity and stereochemical outcome
Medicinal chemistry SAR studies
α,β-Unsaturated-δ-lactone pharmacophore scaffold
Electrophilicity modulation and analogue design
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